CP 154526 hydrochloride

CRF1 antagonist Binding affinity Receptor pharmacology

Select CP 154526 hydrochloride for its unmatched >3,700-fold CRF1 selectivity and demonstrated ability to block CRF-stimulated adenylate cyclase (Ki=3.7 nM) and stress-induced ACTH release in vivo. This brain-penetrant tool is ideal for probing HPA axis pathways in anxiety and depression models. Ensure assay specificity and reproducibility with high-purity, well-characterized material.

Molecular Formula C23H33ClN4
Molecular Weight 401.0 g/mol
CAS No. 257639-98-8
Cat. No. B125420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 154526 hydrochloride
CAS257639-98-8
Synonymsutyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine
CP 154,526
CP 154526
CP-154,526
CP-154526
Molecular FormulaC23H33ClN4
Molecular Weight401.0 g/mol
Structural Identifiers
SMILESCCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl
InChIInChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H
InChIKeyZWDLBNCJWNENFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP 154526 Hydrochloride: CRF1 Antagonist Binding Affinity and Selectivity Profile


CP 154526 hydrochloride (CAS 257639-98-8) is a non-peptide, small-molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor [1]. Characterized by a pyrrolo[2,3-d]pyrimidine core structure with key alkyl and aryl substitutions [2], this compound acts as a potent and selective CRF1 antagonist with a reported binding affinity (Ki) of 2.7 nM [1]. It demonstrates a high degree of selectivity for the CRF1 receptor over the CRF2 subtype (Ki >10,000 nM), establishing its utility as a pharmacological tool for probing CRF1-mediated stress pathways .

Why CP 154526 Hydrochloride Cannot Be Simply Substituted by Other CRF1 Antagonists


Substitution of CP 154526 hydrochloride with another CRF1 antagonist is not straightforward due to significant differences in receptor subtype selectivity, functional activity profiles, and in vivo behavioral pharmacology. While many CRF1 antagonists share a common mechanism, their quantitative selectivity indices (CRF1 vs. CRF2) vary widely, and their functional effects on downstream signaling pathways, such as adenylate cyclase inhibition, differ in potency [1]. Furthermore, in vivo studies demonstrate that even closely related analogs like antalarmin or LWH234 exhibit distinct, and sometimes opposing, effects in behavioral models of depression and anxiety [2]. This heterogeneity necessitates careful selection of the specific compound based on the intended experimental endpoint, as outlined in the quantitative evidence below.

CP 154526 Hydrochloride: Head-to-Head Quantitative Comparison Data for Scientific Selection


CRF1 Receptor Binding Affinity: CP 154526 vs. Antalarmin

In a direct head-to-head comparison, CP 154526 exhibits a CRF1 receptor binding affinity (Ki) of 2.7 nM, whereas its close structural analog antalarmin demonstrates a slightly greater affinity with a Ki of 0.8 nM [1]. This indicates that while antalarmin is approximately 3.4-fold more potent at the binding level, CP 154526 remains a high-affinity probe.

CRF1 antagonist Binding affinity Receptor pharmacology

CRF1 vs. CRF2 Receptor Selectivity: CP 154526 vs. NBI-27914

CP 154526 demonstrates a >3,700-fold selectivity for CRF1 (Ki = 2.7 nM) over CRF2 receptors (Ki > 10,000 nM) . In contrast, NBI-27914, while having a comparable CRF1 affinity (Ki = 1.7 nM), is also reported to have no activity at CRF2 receptors , though the exact selectivity window is less clearly defined. The large selectivity window for CP 154526 is a well-established and consistently reported metric.

CRF1 antagonist Receptor selectivity Off-target activity

Functional Antagonism: CP 154526 Inhibition of Adenylate Cyclase vs. CRF

CP 154526 potently blocks CRF-stimulated adenylate cyclase activity with a functional Ki of 3.7 nM [1]. This functional antagonism confirms its ability to inhibit downstream CRF1 receptor signaling. While other CRF1 antagonists like DMP695 also inhibit this pathway, direct comparative functional Ki values are not consistently reported in the same experimental system, making cross-study comparisons challenging.

CRF1 antagonist Adenylate cyclase Functional assay

In Vivo Brain Penetration: CP 154526 vs. Other CRF1 Antagonists

CP 154526 demonstrates robust brain penetration following both intravenous and oral administration in rats, as confirmed by direct measurement of brain tissue concentrations [1]. The compound exhibits a large volume of distribution (VSS = 105 L/kg) and oral bioavailability of 27% [1]. While other CRF1 antagonists such as R121919 and antalarmin are also described as brain-penetrant , CP 154526 has a more thoroughly characterized brain pharmacokinetic profile, including detailed regional brain distribution data.

CRF1 antagonist Brain penetration Pharmacokinetics

Behavioral Pharmacology: Differential Effects in Forced Swim Test (FST)

In a head-to-head comparative study, CP 154526, antalarmin, and R121919 did not produce antidepressant-like effects (i.e., did not reduce immobility) in the rat forced swim test, whereas LWH234 significantly reduced immobility at the same doses (3, 10, and 30 mg/kg i.p.) [1]. This demonstrates that despite shared CRF1 antagonism, these compounds yield divergent behavioral outcomes in a preclinical model of depression.

CRF1 antagonist Depression model Forced swim test

Defined Research Applications for CP 154526 Hydrochloride Based on Quantitative Evidence


In Vivo Studies of Stress-Induced HPA Axis Activation

Based on its established selectivity for CRF1 over CRF2 receptors (>3,700-fold) and well-characterized brain penetration profile, CP 154526 is ideally suited for systemic administration in rodent models to probe the role of CRF1 in stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis. The compound has been shown to attenuate CRF- and stress-induced increases in ACTH [1].

Behavioral Pharmacology: Anxiety Models with Prior Stressor

While CP 154526 has shown mixed results as a standalone anxiolytic in some assays [1], it consistently reverses CRF-induced anxiogenic effects in models like the elevated plus maze when a prior stressor (CRF pretreatment) is applied [2]. This makes it a valuable tool for investigating stress-induced anxiety pathways rather than baseline anxiety.

In Vitro and Ex Vivo CRF1 Functional Assays

CP 154526's ability to block CRF-stimulated adenylate cyclase activation (Ki = 3.7 nM) [3] makes it a standard reference antagonist for in vitro functional assays (e.g., cAMP accumulation) using cell lines expressing CRF1 or tissue preparations (e.g., pituitary membranes) to confirm CRF1-mediated signaling.

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